molecular formula C13H11F3N2O B8419905 2-Pyridinamine, 4-[2-methoxy-5-(trifluoromethyl)phenyl]-

2-Pyridinamine, 4-[2-methoxy-5-(trifluoromethyl)phenyl]-

Cat. No. B8419905
M. Wt: 268.23 g/mol
InChI Key: RSYVFVMOAXJOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinamine, 4-[2-methoxy-5-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C13H11F3N2O and its molecular weight is 268.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridinamine, 4-[2-methoxy-5-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinamine, 4-[2-methoxy-5-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Pyridinamine, 4-[2-methoxy-5-(trifluoromethyl)phenyl]-

Molecular Formula

C13H11F3N2O

Molecular Weight

268.23 g/mol

IUPAC Name

4-[2-methoxy-5-(trifluoromethyl)phenyl]pyridin-2-amine

InChI

InChI=1S/C13H11F3N2O/c1-19-11-3-2-9(13(14,15)16)7-10(11)8-4-5-18-12(17)6-8/h2-7H,1H3,(H2,17,18)

InChI Key

RSYVFVMOAXJOIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=NC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Argon was bubbled through a suspension of 2-methoxy-5-trifluoromethylphenylboronic acid (2.3 g, 10 mmol), 2-amino-4-bromopyridine (2.0 g, 12 mmol), and sodium carbonate (4.4 g, 42 mmol) in 1,4-dioxane (30 mL) and water (9 mL) for 15 minutes, then tetrakis(triphenylphosphine)palladium(0) (1.2 g, 1.0 mmol) was added. The resulting mixture was heated at 85° C. for 18 hours. The reaction mixture was cooled to ambient temperature then diluted with ethyl acetate and water. The phases were separated and the aqueous phase extracted with ethyl acetate then choloroform. The combined organic extracts were dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was purified by silica gel column chromatography (0% to 10% methanol in chloroform gradient elution) to afford the title compound as yellow oil (3.22 g).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Three

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